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Introduction

Primary microglia, the resident immune cells of the central nervous system (CNS), are pivotal
in brain homeostasis and the pathogenesis of neurodegenerative diseases. Studying their
morphology, activation state, and function is crucial for understanding neurological disorders
and developing novel therapeutics. CDr20 is a fluorogenic probe that specifically labels live
microglia, offering a powerful tool for their visualization and identification in vitro and in vivo.[1]
[2][3][4][5] This document provides a detailed protocol for the isolation and culture of primary
microglia and the subsequent staining of these cells with CDr20 for fluorescent imaging.

CDr20 is a cell-permeable compound that remains non-fluorescent until it is metabolized by the
microglia-specific enzyme UDP-glucuronosyltransferase Ugtla7c.[1][2][4][5] This enzymatic
reaction produces a bright red fluorescent product that accumulates within the microglia,
allowing for their specific visualization without the need for antibodies or genetic labeling. This
“"turn-on" mechanism minimizes background fluorescence, enabling high-contrast imaging of
live cells over time.[1]

Materials and Reagents

A comprehensive list of necessary materials and reagents for the isolation, culture, and staining
of primary microglia is provided in the table below.
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Reagent/Material Supplier Catalog Number
DMEM/F-12 Medium Thermo Fisher Scientific 11320033

Fetal Bovine Serum (FBS) Thermo Fisher Scientific 26140079
Penicillin-Streptomycin Thermo Fisher Scientific 15140122
GlutaMAX™ Supplement Thermo Fisher Scientific 35050061
Trypsin (0.25%) Thermo Fisher Scientific 25200056
DNase | Sigma-Aldrich D4527
Poly-D-Lysine (PDL) Sigma-Aldrich P6407

CDr20 Lumiprobe 48970

Hank's Balanced Salt Solution ) S

(HBSS) Thermo Fisher Scientific 14175095

T-75 Culture Flasks Corning 430641

96-well imaging plates Corning 353219
Centrifuge Tubes (15 mL, 50 ]

mL) Corning 430791, 430829
Cell Strainer (70 pm) Corning 352350
Dissection Tools Fine Science Tools Various

CO2 Incubator

Inverted Fluorescence

Microscope

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia
from Neonatal Mouse Pups

This protocol describes the isolation of mixed glial cells from the cortices of P1-P3 mouse pups

and the subsequent purification of microglia.
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1.1. Preparation

e Prepare coating solution: Dilute Poly-D-Lysine (PDL) to a final concentration of 50 pg/mL in
sterile water.

e Coat T-75 culture flasks with the PDL solution, ensuring the entire surface is covered.
Incubate for at least 1 hour at 37°C.

o Aspirate the PDL solution and wash the flasks twice with sterile phosphate-buffered saline
(PBS). Allow the flasks to dry completely before use.

e Prepare complete growth medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-
Streptomycin, and 1% GlutaMAX™. Warm to 37°C before use.

e Prepare dissection medium: HBSS on ice.
1.2. Dissection and Cell Dissociation

o Euthanize P1-P3 mouse pups according to approved institutional animal care and use
committee (IACUC) protocols.

o Sterilize the heads with 70% ethanol.

« In a sterile environment, dissect the brains and place them in a petri dish containing ice-cold
HBSS.

o Carefully remove the meninges from the cortices.

e Transfer the cortices to a new dish with fresh, ice-cold HBSS.

e Mince the cortical tissue into small pieces using a sterile scalpel.
» Transfer the minced tissue to a 15 mL conical tube.

e Add 2 mL of 0.25% Trypsin and 100 pL of DNase | (1 mg/mL). Incubate at 37°C for 15
minutes with gentle agitation every 5 minutes.

e Neutralize the trypsin by adding an equal volume of complete growth medium.
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o Gently triturate the cell suspension with a P1000 pipette until the tissue is fully dissociated.
¢ Pass the cell suspension through a 70 um cell strainer into a 50 mL conical tube.

o Centrifuge the cells at 300 x g for 5 minutes.

1.3. Plating and Culture of Mixed Glial Cells

o Aspirate the supernatant and resuspend the cell pellet in 10 mL of pre-warmed complete
growth medium.

e Count the viable cells using a hemocytometer and trypan blue exclusion.

e Seed the cells into the PDL-coated T-75 flasks at a density of 2 x 10"5 cells/cm?.
 Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

o Change the medium completely after 24 hours to remove non-adherent cells and debris.

o Subsequently, change half of the medium every 3-4 days. The mixed glial culture will
become confluent in approximately 10-14 days, with a layer of astrocytes and microglia
growing on top.

1.4. Isolation of Primary Microglia

e Once the mixed glial culture is confluent, secure the flasks in a shaker inside the CO2
incubator.

» Shake the flasks at 180-200 rpm for 2 hours at 37°C to detach the microglia.

o Collect the supernatant containing the detached microglia and transfer it to a 50 mL conical
tube.

e Centrifuge at 300 x g for 5 minutes.

o Aspirate the supernatant and resuspend the microglial pellet in fresh, pre-warmed complete
growth medium.
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» Count the viable microglia. The purity of the culture is typically >95%.

e The isolated microglia are now ready for plating and subsequent experiments.

Protocol 2: Staining of Live Primary Microglia with
CDr20

This protocol details the procedure for staining live primary microglia with the fluorogenic probe
CDr20.

2.1. Plating of Microglia

o Plate the isolated primary microglia in a PDL-coated 96-well imaging plate at a density of 2 x
1074 cells per well.

» Allow the cells to adhere and recover for 24 hours in the incubator before staining.

2.2. CDr20 Staining Procedure

Prepare a stock solution of CDr20 in DMSO.

On the day of staining, dilute the CDr20 stock solution in pre-warmed complete growth
medium to a final working concentration. A starting concentration of 1 uM is recommended,
but this may need to be optimized for your specific cell density and imaging setup.

Carefully remove the existing medium from the wells containing the microglia.

Add the CDr20-containing medium to the wells.

Incubate the plate at 37°C for 30-60 minutes to allow for cellular uptake and enzymatic
activation of the probe.

Due to the fluorogenic nature of CDr20, a washing step is not required, and imaging can be
performed directly in the staining medium.[1] This is particularly advantageous for time-lapse
imaging.

2.3. Fluorescence Microscopy
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» Image the stained microglia using an inverted fluorescence microscope equipped for live-cell

imaging.

o Use an appropriate filter set for red fluorescence. The excitation and emission maxima for

the CDr20-glucuronide product are approximately 580 nm and 600 nm, respectively. A

standard TRITC or Texas Red filter set is generally suitable.

e Acquire images using a camera sensitive to fluorescence. Adjust the exposure time to obtain

optimal signal-to-noise ratio while minimizing phototoxicity.

Data Presentation

The following table summarizes expected outcomes and parameters for the described

protocols.
Parameter Expected Value/Outcome Notes
) o ) ) Varies with pup age and
Microglia Yield 1-2 x 10”6 microglia per pup ) ) .
dissection efficiency.
] ] ) Can be assessed by lbal
Microglia Purity >95%

immunostaining.

Astrocytes and other glial cells
should show minimal to no

fluorescence.

Optimal concentration should

CDr20 Concentration 0.5-5uM ) B
be determined empirically.
Longer incubation may
Incubation Time 30 - 60 minutes increase signal but also

potential cytotoxicity.

Signaling Pathways and Experimental Workflows

Microglia Activation Signaling

Microglia respond to pathogens and tissue damage through pattern recognition receptors

(PRRs), which trigger downstream signaling cascades leading to an activated state. A
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simplified representation of a common microglial activation pathway is depicted below.
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of

microglia through the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-
inflammatory cytokines.
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Primary Microglia Isolation and Culture
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(P1-P3 Pups)

:
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3. Plate Mixed Glial Cells

:

4. Isolate Microglia by Shaking

:

5. Plate Purified Microglia

CDr20 Staininjg and Imaging

6. Incubate with CDr20

7. Live-Cell Fluorescence Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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